N-Methoxy-N,2-dimethylnicotinamide
Overview
Description
N-Methoxy-N,2-dimethylnicotinamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its unique structural features, which include a methoxy group and two methyl groups attached to the nicotinamide ring. These structural modifications confer distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N,2-dimethylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with methanol and dimethylamine under acidic conditions. The reaction typically proceeds through the formation of an intermediate ester, which is then converted to the final amide product. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification and subsequent amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,2-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce N-methyl derivatives. Substitution reactions can result in a variety of functionalized nicotinamide compounds.
Scientific Research Applications
N-Methoxy-N,2-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of conditions related to vitamin B3 deficiency.
Industry: The compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it is believed to influence cellular processes related to energy metabolism and DNA repair. The compound may act as a precursor to NAD+, which is essential for redox reactions and energy production in cells. Additionally, it may modulate the activity of enzymes involved in cellular stress responses and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the methoxy and additional methyl groups.
N-Methylnicotinamide: A derivative with a single methyl group attached to the nicotinamide ring.
N-Methoxy-N-methylnicotinamide: A compound with a methoxy group and a single methyl group.
Uniqueness
N-Methoxy-N,2-dimethylnicotinamide is unique due to the presence of both a methoxy group and two methyl groups. These structural features confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which differentiate it from other nicotinamide derivatives. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-methoxy-N,2-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHSKUSJZVDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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